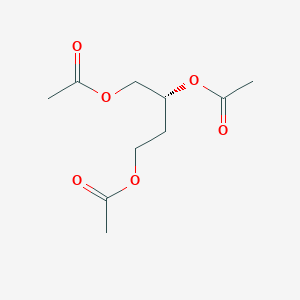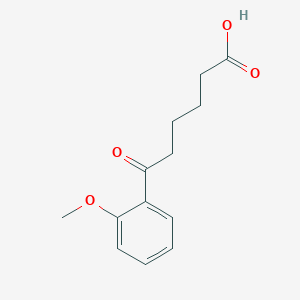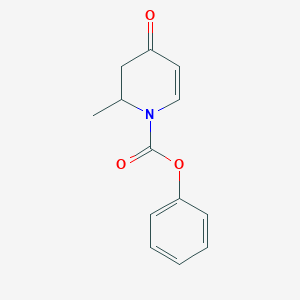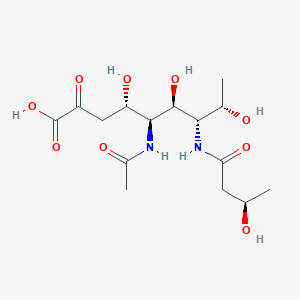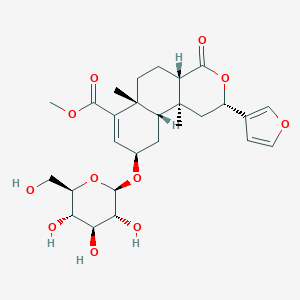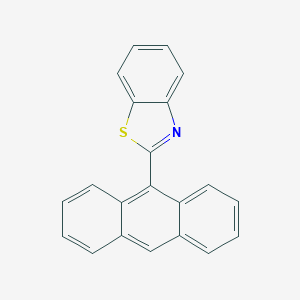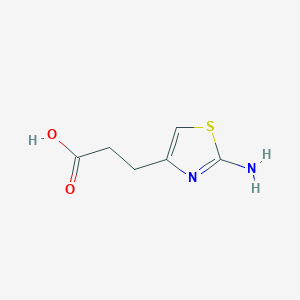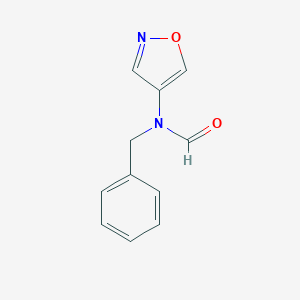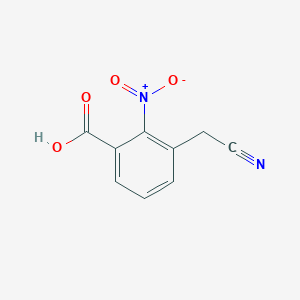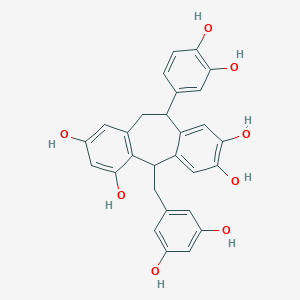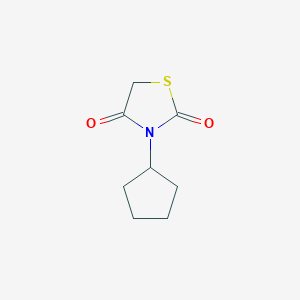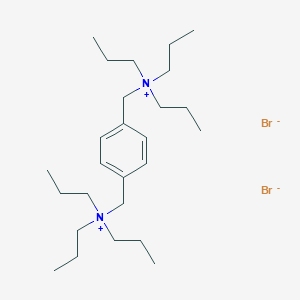
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as bisquaternary ammonium dibromide. This compound is known for its antimicrobial properties and has been used as a disinfectant in various settings.
Mécanisme D'action
The mechanism of action of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the disruption of the cell membrane of microorganisms. This compound is able to penetrate the cell membrane and disrupt the normal functioning of the microorganism, leading to its death. This mechanism of action has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents.
Effets Biochimiques Et Physiologiques
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been found to have minimal toxicity and has been used in various settings as a disinfectant. It has been found to be effective in preventing the growth of microorganisms and has been used in the development of new antimicrobial agents. However, this compound has been found to have some side effects, including skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in lab experiments is its effectiveness against a wide range of microorganisms. This compound has been found to be effective in preventing the growth of drug-resistant microorganisms and has been used in the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have some side effects, including skin irritation and respiratory problems.
Orientations Futures
In the future, there is a need for further research on the use of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in various scientific research applications. There is a need for further research on the mechanism of action of this compound and its effectiveness against various microorganisms. Additionally, there is a need for further research on the potential side effects of this compound and ways to mitigate these side effects. Finally, there is a need for further research on the development of new antimicrobial agents based on the structure of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Conclusion:
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a quaternary ammonium compound that has been widely used in scientific research. It has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents. This compound has a mechanism of action that involves the disruption of the cell membrane of microorganisms, leading to their death. While this compound has some limitations, it has the potential to be an effective tool in scientific research. Further research is needed to fully understand the potential of this compound and to develop new antimicrobial agents based on its structure.
Méthodes De Synthèse
The synthesis of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the reaction of p-Phenylenediamine with tripropylamine and then with hydrobromic acid. The resulting product is then quaternized with methyl iodide to form the final compound. This synthesis method has been widely used in the laboratory setting and has been found to be effective in producing high-quality ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Applications De Recherche Scientifique
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been used in a variety of scientific research applications. It has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This compound has been used in the development of new antimicrobial agents and has been found to be effective in preventing the growth of drug-resistant microorganisms.
Propriétés
Numéro CAS |
101710-67-2 |
|---|---|
Nom du produit |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE |
Formule moléculaire |
C26H50Br2N2 |
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide |
InChI |
InChI=1S/C26H50N2.2BrH/c1-7-17-27(18-8-2,19-9-3)23-25-13-15-26(16-14-25)24-28(20-10-4,21-11-5)22-12-6;;/h13-16H,7-12,17-24H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
PGNORPNZLVMPSF-UHFFFAOYSA-L |
SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
SMILES canonique |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Synonymes |
(p-Phenylenedimethylene)bis(tripropylammonium bromide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




